4-METHYL-N-(2-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)-1,2,3-THIADIAZOLE-5-CARBOXAMIDE
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Overview
Description
4-METHYL-N-(2-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)-1,2,3-THIADIAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The presence of multiple heterocyclic rings in its structure makes it a compound of significant interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N-(2-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)-1,2,3-THIADIAZOLE-5-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the formation of the thiadiazole ring through the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with appropriate aldehydes or ketones . The oxadiazole ring can be synthesized via the reaction of nitriles with hydroxylamine, followed by cyclization . The final step involves coupling the thiadiazole and oxadiazole intermediates with the thiophene derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield . The purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-N-(2-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)-1,2,3-THIADIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-METHYL-N-(2-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)-1,2,3-THIADIAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-METHYL-N-(2-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)-1,2,3-THIADIAZOLE-5-CARBOXAMIDE involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share similar structural features and biological activities.
Oxadiazole Derivatives: Compounds such as furazolidone and nitrofurazone are known for their antimicrobial properties.
Biological Activity
The compound 4-Methyl-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)-1,2,3-thiadiazole-5-carboxamide is a hybrid molecule featuring oxadiazole and thiadiazole moieties. These types of compounds have gained attention for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound based on recent research findings.
Chemical Structure
The molecular structure of the compound can be described as follows:
- Molecular Formula : C17H19N5O3S2
- Molecular Weight : 405.49 g/mol
Anticancer Activity
Research indicates that thiadiazole derivatives exhibit significant anticancer properties. The presence of the thiophenyl and oxadiazole groups in the compound enhances its ability to inhibit cancer cell proliferation. A study demonstrated that derivatives with similar structures induced apoptosis in various cancer cell lines by activating the p53 pathway and promoting caspase-3 cleavage, leading to programmed cell death .
Table 1: Anticancer Activity of Similar Compounds
Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF-7 | 0.65 | p53 activation |
Compound B | HeLa | 2.41 | Apoptosis induction |
Compound C | SK-MEL-2 | 0.75 | Caspase activation |
Antimicrobial Activity
The compound has shown promising antimicrobial activity against a range of pathogens. Studies have reported that oxadiazole and thiadiazole derivatives possess significant antifungal and antibacterial properties. The mechanism often involves disruption of microbial cell membranes or inhibition of nucleic acid synthesis .
Table 2: Antimicrobial Efficacy
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Candida albicans | 8 µg/mL |
Anti-inflammatory Properties
Compounds containing thiadiazole rings have been associated with anti-inflammatory effects. They modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and LOX . This makes them potential candidates for treating inflammatory diseases.
Case Studies
- Case Study on Anticancer Activity : A recent study evaluated the effect of a structurally similar thiadiazole derivative on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 0.65 µM, attributed to apoptosis induction through the activation of the intrinsic pathway involving mitochondrial dysfunction .
- Case Study on Antimicrobial Efficacy : Another study focused on the antimicrobial properties of various oxadiazole-thiadiazole hybrids against clinical isolates. The compound demonstrated effective inhibition against multi-drug resistant strains of Staphylococcus aureus, indicating its potential as a therapeutic agent in treating resistant infections .
Properties
IUPAC Name |
4-methyl-N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O2S2/c1-10-15(26-22-20-10)17(23)18-12-6-3-2-5-11(12)9-14-19-16(21-24-14)13-7-4-8-25-13/h2-8H,9H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYDQIJIQWAGSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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